molecular formula C20H15N3O2 B1668516 4,5-Dianilinophthalimid CAS No. 145915-58-8

4,5-Dianilinophthalimid

Katalognummer: B1668516
CAS-Nummer: 145915-58-8
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: AAALVYBICLMAMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dianilinophthalimide is a chemical compound known for its significant role as a protein-tyrosine kinase inhibitor. It has shown selectivity for the epidermal growth factor receptor signal transduction pathway and exhibits potent antitumor activity in vivo . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of hyperproliferative diseases.

Wissenschaftliche Forschungsanwendungen

Chemistry

4,5-Dianilinophthalimide serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for various modifications that can enhance its biological activity.

Biology

DAPH is primarily recognized for its role as a selective inhibitor of protein-tyrosine kinases, particularly targeting the epidermal growth factor receptor (EGF-R). This inhibition is significant because deregulated signaling through EGF-R is implicated in various proliferative diseases, including cancer .

Medicine

DAPH has shown promising antitumor activity, particularly in xenograft models of cancer that overexpress EGF-R and related kinases. It effectively inhibits tumor growth in models such as A431 and SK-OV-3, while demonstrating minimal toxicity . Moreover, it has been investigated for its potential in treating neurodegenerative diseases by inhibiting amyloid fibrillization associated with conditions like Alzheimer's disease .

Case Study 1: Antitumor Activity

A study demonstrated that DAPH effectively inhibited tumor growth in xenograft models with high EGF-R expression. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size without significant cumulative toxicity .

Case Study 2: Amyloid Fibrillization

In research focused on Alzheimer's disease, DAPH was found to inhibit the formation of amyloid-beta fibrils and reduce their neurotoxicity in neuronal cultures. This finding suggests its potential use as a therapeutic agent against amyloid-related disorders .

Wirkmechanismus

Target of Action

4,5-Dianilinophthalimide (DAPH-1) primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein-tyrosine kinase growth factor receptor that plays a crucial role in cell proliferation and survival . DAPH-1 also targets the p185c-erbB2 , another protein-tyrosine kinase that is often overexpressed in certain types of cancer .

Mode of Action

DAPH-1 inhibits the EGFR protein-tyrosine kinase with high selectivity . It selectively inhibits both ligand-induced EGFR and p185c-erbB2 autophosphorylation . Autophosphorylation is a process that activates these receptors, leading to a cascade of downstream signaling events that promote cell proliferation and survival. By inhibiting this process, DAPH-1 disrupts the signal transduction pathway, thereby inhibiting the proliferation of cells that overexpress these receptors .

Biochemical Pathways

The primary biochemical pathway affected by DAPH-1 is the EGFR signal transduction pathway . This pathway is crucial for cell proliferation and survival. When DAPH-1 inhibits EGFR and p185c-erbB2, it disrupts this pathway, leading to a decrease in cell proliferation . Additionally, DAPH-1 also inhibits the induction of c-fos mRNA , a gene that plays a key role in cell proliferation and differentiation .

Pharmacokinetics

It is known that daph-1 exhibits potent in vivo antitumor activity , suggesting that it has favorable pharmacokinetic properties that allow it to reach its target sites in the body effectively.

Result of Action

The primary result of DAPH-1’s action is the inhibition of cell proliferation in cells that overexpress EGFR and p185c-erbB2 . This leads to its potent in vivo antitumor activity . It has been demonstrated to be effective against xenografts of the A431 and SK-OV-3 tumors, which overexpress EGFR and p185c-erbB2, respectively .

Action Environment

It is known that daph-1 exhibits high efficacy and a good therapeutic window , suggesting that it is relatively stable and effective under physiological conditions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dianilinophthalimide typically involves the reaction of phthalic anhydride with aniline under specific conditions. The process generally includes heating the reactants in the presence of a suitable solvent, such as acetic acid, to facilitate the formation of the phthalimide ring. The reaction is followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of 4,5-Dianilinophthalimide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dianilinophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4,5-Dianilinophthalimide is unique in its high selectivity for the epidermal growth factor receptor and its potent antitumor activity with minimal toxicity. Its ability to reverse amyloidogenesis also sets it apart from other kinase inhibitors .

Biologische Aktivität

4,5-Dianilinophthalimide (DAPH-1) is a compound that has garnered attention for its biological activities, particularly as a selective inhibitor of protein-tyrosine kinases, with implications in cancer therapy and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

DAPH-1 primarily functions as an inhibitor of the epidermal growth factor receptor (EGFR) family of protein-tyrosine kinases. It selectively inhibits both ligand-induced autophosphorylation of EGFR and p185c-erbB2, which are associated with various proliferative diseases, including certain cancers. Research indicates that DAPH-1 demonstrates significant selectivity for these receptors over others, such as the platelet-derived growth factor receptor (PDGFR), suggesting a targeted approach in therapeutic applications .

In Vitro Studies

In vitro studies have shown that DAPH-1 effectively inhibits cell proliferation in tumor cell lines that overexpress EGFR and p185c-erbB2. For instance, it was reported that DAPH-1 inhibited c-fos mRNA induction, which is a marker of cellular proliferation in response to growth factors .

In Vivo Studies

In vivo experiments have demonstrated the antitumor efficacy of DAPH-1 against xenografts derived from A431 and SK-OV-3 tumors, which are known to overexpress EGFR and p185c-erbB2 respectively. The treatment with DAPH-1 resulted in significant tumor growth inhibition without overt cumulative toxicity, indicating a favorable therapeutic window .

Differentiation Induction in Acute Myeloid Leukemia (AML)

DAPH-1 has also been implicated in promoting differentiation in acute myeloid leukemia (AML) cells. It was identified among compounds that induce neutrophilic differentiation in AML cell lines. The differentiation was assessed through morphologic changes and biochemical assays, indicating that DAPH-1 may offer a novel approach to AML therapy by promoting differentiation rather than cytotoxicity .

Neuroprotective Effects

Recent studies have suggested that DAPH-1 may reverse amyloidogenesis and neurotoxicity associated with Alzheimer's disease. It selectively targets amyloid beta (Aβ42) aggregates, which are implicated in neurodegeneration. This property positions DAPH-1 as a potential therapeutic candidate for neurodegenerative disorders .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of 4,5-Dianilinophthalimide:

Study Focus Findings Reference
In Vitro Antitumor ActivityTumor Cell LinesInhibition of EGF-R autophosphorylation; c-fos mRNA induction suppression
In Vivo Antitumor ActivityXenograft ModelsSignificant tumor growth inhibition; good therapeutic window
AML DifferentiationAML Cell LinesInduction of neutrophilic differentiation; non-cytotoxic effects
Neuroprotective EffectsAlzheimer's Disease ModelsReversal of Aβ42 amyloidogenesis; neurotoxicity reduction

Eigenschaften

IUPAC Name

5,6-dianilinoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAALVYBICLMAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040393
Record name 4,5-Dianilinophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145915-58-8
Record name 4,5-Dianilinophthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145915-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dianilinophthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dianilinophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIANILINOPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z13D008FZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dianilinophthalimide
Reactant of Route 2
Reactant of Route 2
4,5-Dianilinophthalimide
Reactant of Route 3
4,5-Dianilinophthalimide
Reactant of Route 4
Reactant of Route 4
4,5-Dianilinophthalimide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,5-Dianilinophthalimide
Reactant of Route 6
Reactant of Route 6
4,5-Dianilinophthalimide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.